Dipivefrin

描述

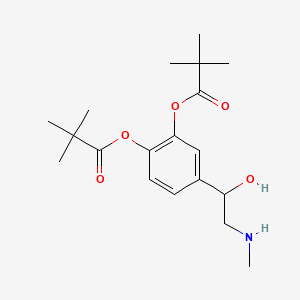

Dipivefrin, also known as Propine, is a prodrug of epinephrine used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is formed by the diesterification of epinephrine and pivalic acid .

Synthesis Analysis

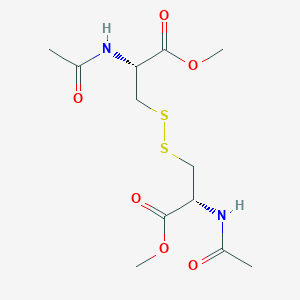

Dipivefrin is synthesized through a six-step process that includes Friedel-Crafts reaction, esterification, N-alkylation, reduction of carbonyl, hydrogenation, and recrystallization . The starting material is the readily available and inexpensive catechol .Molecular Structure Analysis

The molecular formula of Dipivefrin is C19H29NO5 . Its molecular weight is 351.437 Da . The structure includes pivaloyl groups added to the epinephrine molecule, enhancing its lipophilic character and penetration into the anterior chamber .Chemical Reactions Analysis

Dipivefrin penetrates the cornea and is then hydrolyzed to epinephrine by esterase enzymes . This process increases the outflow of the aqueous humour and also reduces its formation .Physical And Chemical Properties Analysis

Dipivefrin Hydrochloride has a molecular weight of 387.9 . It is soluble in DMSO and water . It is recommended to be stored at -20°C .科学研究应用

Treatment of Glaucoma

Dipivefrin is primarily used as an initial therapy for the control of intraocular pressure in chronic open-angle glaucoma . It is a prodrug of epinephrine, which is used to treat glaucoma .

Ocular Hypertension

The hydrochloride form of Dipivefrin is used topically as eye drops to reduce intra-ocular pressure in the treatment of ocular hypertension .

Prodrug of Epinephrine

Dipivefrin is a prodrug of epinephrine, meaning it is metabolized into epinephrine inside the human eye . This enhances its penetration into the anterior chamber, making it a more efficient delivery system .

Adrenergic Agonist

The liberated epinephrine from Dipivefrin acts as an adrenergic agonist . It stimulates α-and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility .

Pharmacokinetics Research

Dipivefrin is used in pharmacokinetics research due to its unique properties as a prodrug . Its transformation into epinephrine inside the human eye provides valuable insights into drug delivery systems and metabolic processes .

Metabolite Studies

Studies have found that metanephrine, a major metabolite of epinephrine, appears in ocular tissues as soon as 15 minutes after the application of Dipivefrin . This makes Dipivefrin useful in research related to drug metabolism and action .

作用机制

Mode of Action

Dipivefrin, being a prodrug, has little or no pharmacological activity until it is hydrolyzed into epinephrine inside the human eye . The liberated epinephrine, an adrenergic agonist, exerts its action by stimulating the α-and/or β2-adrenergic receptors . This interaction leads to a decrease in aqueous production and an enhancement of outflow facility .

Biochemical Pathways

The biochemical pathway of Dipivefrin involves its penetration into the cornea followed by its hydrolysis into epinephrine by esterase enzymes . This process increases the outflow of the aqueous humour and also reduces its formation, mediated by its action on α1 and α2 receptors . This results in a reduction of pressure inside the eye .

Pharmacokinetics

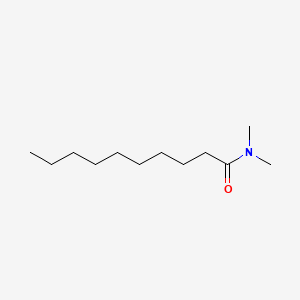

Dipivefrin is a prodrug of epinephrine formed by the diesterification of epinephrine and pivalic acid . The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber . This enhanced absorption makes Dipivefrin a more efficient delivery system for the parent drug, epinephrine .

安全和危害

属性

IUPAC Name |

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUJLLGVOUDECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048544 | |

| Record name | Dipivefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as HCl salt, 5.82e-02 g/L | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dipivefrin is a prodrug with little or no pharmacologically activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine, an adrenergic agonist, appears to exert its action by stimulating α -and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility. The dipivefrin prodrug delivery system is a more efficient way of delivering the therapeutic effects of epinephrine, with fewer side effects than are associated with conventional epinephrine therapy. | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dipivefrin | |

CAS RN |

52365-63-6 | |

| Record name | Dipivefrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52365-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipivefrin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipivefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPIVEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1PVL543G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146-147 | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

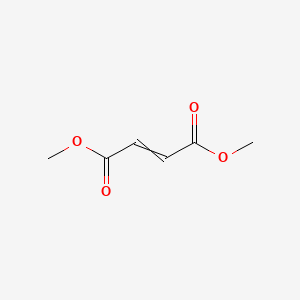

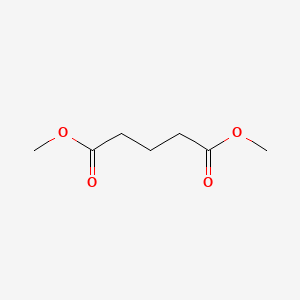

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

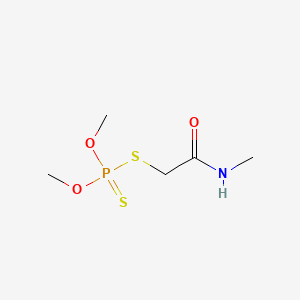

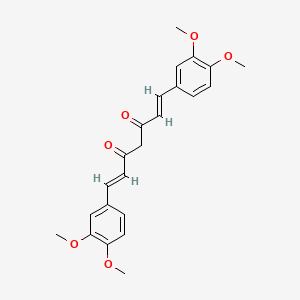

Feasible Synthetic Routes

Q & A

A: Dipivefrin is a prodrug that is converted into epinephrine within ocular tissues [, ]. This conversion is primarily facilitated by enzymatic hydrolysis, particularly by cholinesterase enzymes [, , ]. Epinephrine, as an adrenergic agonist, then acts on receptors in the eye, primarily enhancing the outflow of aqueous humor and decreasing its production through vasoconstriction, ultimately leading to a reduction in intraocular pressure (IOP) [, , ].

A: Cholinesterase enzymes, particularly those found in the cornea, play a crucial role in hydrolyzing dipivefrin into its active form, epinephrine [, , ]. While other esterases contribute, studies suggest that cholinesterase exhibits a higher affinity for dipivefrin [].

A: While early studies in rabbits suggested a potential antagonism between echothiophate iodide (a cholinesterase inhibitor) and dipivefrin, later research in humans demonstrated that dipivefrin remains effective even when co-administered with echothiophate [, ].

A: Dipivefrin, when administered at a concentration approximately ten times lower than epinephrine, achieves similar reductions in IOP [, ]. This suggests comparable efficacy in terms of IOP reduction despite the prodrug nature of dipivefrin.

ANone: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of dipivefrin hydrochloride. To obtain this information, it is recommended to consult resources like PubChem or DrugBank.

A: While the research excerpts do not provide detailed spectroscopic data, one study mentions that the maximum absorbance wavelength (λmax) of dipivefrin hydrochloride was found to be 254 nm [].

A: Dipivefrin, with its two pivalic acid groups attached to epinephrine, exhibits increased lipophilicity compared to epinephrine []. This enhanced lipophilicity facilitates better corneal penetration, allowing for greater drug delivery to the anterior chamber of the eye [].

A: Research has explored incorporating dipivefrin hydrochloride into niosomal gel formulations to achieve controlled ocular delivery []. This approach aims to enhance drug stability and prolong its release, potentially improving therapeutic outcomes.

A: After topical application, dipivefrin undergoes hydrolysis in the cornea, primarily by esterases, to release epinephrine []. The cornea acts as the primary site for this conversion, although some dipivefrin may be absorbed systemically without being hydrolyzed [].

A: Studies have shown that systemic absorption of both epinephrine and dipivefrin, after topical ocular application, ranges from 55% to 65% of the administered dose []. This suggests that a considerable amount of topically applied dipivefrin reaches the systemic circulation.

A: The metabolism of dipivefrin shows some differences depending on the route of administration. While the metabolites of topically applied epinephrine and dipivefrin are similar, there are variations in tissue distribution compared to intravenous administration [, ].

A: Clinical studies have consistently demonstrated the efficacy of dipivefrin in reducing IOP in patients with open-angle glaucoma or ocular hypertension [, , , , , ].

A: Yes, several studies have compared the efficacy and safety of dipivefrin with other commonly used antiglaucoma drugs like timolol, levobunolol, and epinephrine [, , ]. These studies provide valuable insights into the relative efficacy and tolerability of dipivefrin.

A: While generally considered safe, prolonged use of dipivefrin has been associated with rare cases of corneal vascularization, cicatricial entropion (inward turning of the eyelid), and xerosis (dry eye) [, , ].

A: While dipivefrin is a prodrug of epinephrine, research suggests that it might carry a lower risk of inducing cystoid macular edema, a sight-threatening condition, compared to epinephrine [].

A: Various analytical methods have been employed to study dipivefrin, including high-performance liquid chromatography (HPLC) for determining its concentration in formulations and biological samples, and capillary electrophoresis for separating its enantiomers [, , , ].

A: Studies investigating dipivefrin hydrochloride ophthalmic gel-forming solutions have shown that the amount of polymer used in the formulation can significantly influence the drug's release profile and permeability [].

A: The research highlights several alternative antiglaucoma medications, including timolol, betaxolol, levobunolol, latanoprost, pilocarpine, and brimonidine [, , , ]. The choice of treatment depends on factors like individual patient response, tolerability, and the severity of glaucoma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)